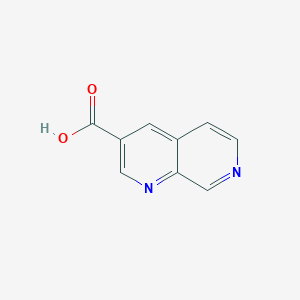

1,7-Naphthyridine-3-carboxylic acid

描述

属性

IUPAC Name |

1,7-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYYQFVLSQWEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NC=C(C=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625448 | |

| Record name | 1,7-Naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250674-49-8 | |

| Record name | 1,7-Naphthyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250674-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-naphthyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Material and Protection

- Starting material: 2-Chloro-3-aminopyridine (Compound I)

- Protection: The amino group is protected using a protecting group reagent such as di-tert-butyl dicarbonate (Boc anhydride) in the presence of an acid binding agent (e.g., potassium carbonate, sodium carbonate, or triethylamine).

- Solvents: Preferred solvents include methyltetrahydrofuran and/or dioxane.

- Molar ratios: Compound I : protecting reagent : acid binding agent = 1.0 : 1.0–2.0 : 0–3.0

- Outcome: Formation of a protected intermediate (Compound II).

Formylation

- Reagents: Compound II is reacted with n-butyllithium (base), tetramethylethylenediamine, and N-formylmorpholine (hydroformylation reagent).

- Conditions: Low temperature (-20 to -40 °C) to control the reaction.

- Outcome: Introduction of an aldehyde group to yield Compound III.

Cyclization

- Reagents: Compound III is reacted with a Lewis acid such as lithium tetrafluoroborate and an acrylate compound (e.g., N,N-dimethylamino ethyl acrylate).

- Solvent: Acetonitrile

- Conditions: Heating at 50–80 °C to induce cyclization.

- Outcome: Formation of the 1,7-naphthyridine ring system with the carboxylic acid functionality.

Advantages of This Method

- Simple operation with fewer steps compared to traditional methods.

- Uses commercially available, inexpensive raw materials.

- Avoids highly toxic, flammable, or explosive reagents.

- Yields are high with good product quality.

- Suitable for large-scale industrial production.

Alternative Synthetic Route Involving Pfitzinger Reaction and Suzuki Coupling

According to a 2018 medicinal chemistry study, a different approach involves:

- Base-catalyzed cyclization under Pfitzinger reaction conditions to form the naphthyridine core.

- Hydrolysis of esters to reveal the carboxylic acid.

- Suzuki coupling to modify substituents on the naphthyridine ring, allowing for structural diversity.

- Methyl esterification using trimethylsilyl-diazomethane for ester formation.

- This method allows incorporation of various substituents (e.g., fluoro, trifluoromethyl) at specific ring positions, useful for structure-activity relationship (SAR) studies.

While effective for analog synthesis, this method involves harsher conditions and is less straightforward than the patented industrial method.

Historical and Related Esterification Methods

Older patents (e.g., US3590036A) describe esterification of naphthyridine-3-carboxylic acids:

- Reaction of hydroxy-naphthyridine carboxylic acids with alkyl halides (e.g., ethyl iodide) in the presence of bases like potassium hydroxide in alcoholic solvents.

- Prolonged reflux conditions (up to 5 days) were used.

- Formation of esters such as ethyl esters, which can be hydrolyzed back to the acid.

- These methods are less efficient and involve longer reaction times but laid groundwork for understanding ester derivatives of naphthyridines.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Patented Industrial Method (WO2021120953A1) | 2-Chloro-3-aminopyridine | Boc anhydride, n-butyllithium, N-formylmorpholine, LiBF4, acrylate | Room temp to 80 °C, low temp lithiation | High yield, simple, scalable, environmentally friendly | Requires low temperature lithiation step |

| Pfitzinger + Suzuki Coupling | α-Keto ester intermediates | Base, TMS-diazomethane, Suzuki reagents | Harsh base, high temp cyclization | Enables diverse substituents, useful for SAR | Harsh conditions, complex steps |

| Esterification (US3590036A) | Hydroxy-naphthyridine acids | Alkyl halides, KOH | Reflux for days | Established method for ester derivatives | Long reaction times, less efficient |

Research Findings and Analytical Data

- The patented method yields compounds with high purity confirmed by NMR and mass spectrometry.

- Typical NMR data for this compound derivatives show characteristic aromatic proton signals and carboxyl carbon signals.

- Mass spectrometry confirms molecular ion peaks consistent with expected molecular weights.

- The industrial method avoids the use of expensive catalysts and toxic reagents, reducing environmental burden and cost.

化学反应分析

Types of Reactions

1,7-Naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine N-oxides, while substitution reactions can produce various substituted naphthyridine derivatives.

科学研究应用

Antimicrobial Activity

1,7-Naphthyridine-3-carboxylic acid and its derivatives have demonstrated notable antimicrobial properties. For instance, certain derivatives have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. A study reported that a specific derivative exhibited superior activity compared to standard antibiotics like ciprofloxacin and vancomycin, suggesting its potential as a novel antibacterial agent .

Inhibition of Enzymes

The compound is also recognized for its role as an inhibitor of various enzymes. For example, it has been utilized in the development of inhibitors for type 4 phosphodiesterase (PDE4) and p38 mitogen-activated protein kinase, which are relevant in treating inflammatory diseases and cancers . The synthesis of these inhibitors typically involves modifying the naphthyridine structure to enhance potency and selectivity.

Synthetic Routes

Recent advancements in synthetic methodologies have improved the efficiency of producing 1,7-naphthyridine derivatives. A notable method involves using 2-chloro-3-amino-pyridine as a starting material, which undergoes several reaction steps to yield high-purity products suitable for pharmaceutical applications . This method is characterized by:

- High Yield : Improved reaction conditions lead to higher yields compared to traditional methods.

- Cost Efficiency : Utilizes commercially available reagents, making it economically viable for large-scale production.

- Environmental Considerations : Reduced use of hazardous materials aligns with green chemistry principles.

Development of PET Imaging Agents

A study focused on synthesizing 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for positron emission tomography (PET) imaging. The synthesis yielded compounds with promising characteristics for imaging metabotropic glutamate receptor 2, indicating the versatility of naphthyridine derivatives in diagnostic applications .

Antitubercular Activity

Research highlighted the antitubercular properties of certain naphthyridine derivatives, demonstrating effectiveness against multidrug-resistant tuberculosis strains. These findings suggest that modifications to the naphthyridine structure can lead to compounds with enhanced therapeutic profiles against challenging pathogens .

Comparative Data Table

作用机制

The mechanism of action of 1,7-naphthyridine-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For instance, nalidixic acid, a derivative of naphthyridine, exerts its antibacterial effects by inhibiting bacterial DNA gyrase, thereby interfering with DNA replication and transcription . This mechanism highlights the potential of naphthyridine derivatives in targeting essential biological pathways.

相似化合物的比较

Comparison with Similar Naphthyridinecarboxylic Acids

Structural and Electronic Differences

The position of nitrogen atoms and substituents in naphthyridine isomers critically influences their electronic properties and reactivity. Key structural comparisons include:

| Compound | Core Structure | Carboxylic Acid Position | Key Substituents/Modifications |

|---|---|---|---|

| 1,7-Naphthyridine-3-COOH | 1,7-Naphthyridine | 3 | Often 4-oxo, 8-phenylthio derivatives |

| 1,8-Naphthyridine-3-COOH | 1,8-Naphthyridine | 3 | Cyclic amine substitutions (e.g., 4-chlorobenzyl) |

| 2,7-Naphthyridine-3-COOH | 2,7-Naphthyridine | 3 | Hydrazide derivatives (antitumor leads) |

| 1,5-Naphthyridine-3-COOH | 1,5-Naphthyridine | 3 | 7-Amino functionalization |

The 1,7-isomer’s electron-deficient core enhances reactivity toward nucleophilic substitutions, while the 1,8-isomer’s planar structure facilitates π-π stacking in protein binding .

Reactivity and Functionalization

- Decarboxylation : The 1,7-isomer undergoes decarboxylation under acidic conditions (e.g., 7-methyl-4,8-dioxo-1,7-naphthyridine-3-carboxylic acid → 7-methyl-1,7-naphthyridine-4,8-dione, 79% yield) .

- Amidation : Carboxylic acids react with amines via carbonyldiimidazole activation (50–90% yields) .

- Ester Hydrolysis : 1,8-Naphthyridine esters hydrolyze efficiently (10% NaOH, >80% yield) compared to 1,7-analogues (lower yields under milder conditions) .

生物活性

1,7-Naphthyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure with nitrogen atoms integrated into the rings, contributing to its reactivity and biological activity. The presence of the carboxylic acid functional group enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound derivatives. For instance:

- Antibacterial Activity : A series of derivatives exhibited significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. Notably, certain esters demonstrated protective effects in mice infected with E. coli at doses ranging from 50 to 400 mg/kg .

| Compound | Activity | Reference |

|---|---|---|

| Ethyl Ester | Antibacterial against E. coli | |

| Butyl Ester | Antibacterial against E. coli | |

| 1-Cyclopropyl-6-fluoro-4-oxo derivative | Active against multidrug-resistant strains |

Anticancer Activity

This compound has shown promising anticancer properties:

- In vitro Studies : Compounds derived from this acid have displayed significant antiproliferative effects against various cancer cell lines, including colon cancer cells (SW480, HCT116) with IC50 values ranging from 1.09 to 3.18 µM. These compounds were noted for inducing G0/G1 cell cycle arrest and inhibiting the WNT signaling pathway .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| SW480 | 2.74 | G0/G1 arrest |

| HCT116 | 3.18 | WNT inhibition |

| HT29 | 1.09 | G0/G1 arrest |

| SW620 | 3.05 | G0/G1 arrest |

Antihistaminic Activity

Research has indicated that derivatives of this compound can act as H1 receptor antagonists:

- Bronchorelaxant Effects : A specific derivative was evaluated for its bronchorelaxant activity in guinea pigs, demonstrating efficacy comparable to standard antihistamines like chlorpheniramine .

Case Studies

Several case studies highlight the therapeutic potential of this compound derivatives:

- Antitumor Agents : A study focused on the structure-activity relationships (SAR) of naphthyridine derivatives found that modifications at specific positions significantly enhanced their cytotoxicity against murine leukemia cells .

- Neuroprotective Effects : Some derivatives have shown neuroprotective effects in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease .

常见问题

Q. What synthetic routes are commonly employed to prepare 1,7-naphthyridine-3-carboxylic acid and its derivatives?

The synthesis of this compound derivatives often involves multi-step strategies:

- Hydrolysis of esters : Ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate undergoes hydrolysis under basic conditions (e.g., 5M NaOH, 95°C) to yield carboxylic acid derivatives with high yields (~93%) .

- Hydrogenolysis : Benzyl esters (e.g., benzyl 7-methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carboxylate) are cleaved via catalytic hydrogenation (Pd/C, H₂, MeOH) to produce carboxylic acids in ~89% yield .

- Decarboxylation : Derivatives like 7-methyl-4,8-dioxo-1,7-naphthyridine-3-carboxylic acid lose CO₂ under thermal or acidic conditions, forming simpler naphthyridine scaffolds .

Methodological Tip : Optimize reaction conditions (temperature, catalyst loading) to minimize side products. For example, prolonged heating during ester hydrolysis may degrade acid-sensitive substituents.

Q. How can spectroscopic techniques characterize this compound derivatives?

Key analytical methods include:

- ¹H NMR : Aromatic protons in the naphthyridine core resonate between δ 7.2–9.2 ppm, with splitting patterns indicating substitution positions (e.g., doublets for adjacent protons) .

- IR Spectroscopy : Carboxylic acid C=O stretches appear near 1680–1700 cm⁻¹, while keto groups (e.g., 4-oxo derivatives) absorb at ~1650 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for chlorinated derivatives) confirm molecular weight, with fragmentation patterns revealing substituent stability .

Q. How can researchers resolve contradictions in reported synthetic yields for 1,7-naphthyridine derivatives?

Discrepancies in yields (e.g., 30% vs. 93% for similar reactions) may arise from:

- Reaction Scale : Small-scale reactions (<1 mmol) often suffer from inefficiencies in mixing or heat transfer .

- Substituent Sensitivity : Electron-withdrawing groups (e.g., -CF₃) stabilize intermediates but may slow coupling steps .

- Purification Methods : Column chromatography (MeOH:CHCl₃) vs. recrystallization can alter reported yields due to compound loss .

Methodological Recommendation : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled heating) and validate purity via HPLC or elemental analysis .

Q. What computational strategies are used to predict the bioactivity of this compound analogs?

- Molecular Docking : Models interactions with targets (e.g., β-amyloid for PET ligands) by simulating binding affinities to active sites .

- QSAR Studies : Correlates substituent properties (e.g., logP, Hammett σ) with observed activities (e.g., antihistaminic IC₅₀ values) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic profiles, prioritizing analogs with optimal solubility and low cytochrome inhibition .

Case Study : 1,8-Naphthyridine-3-carboxylic acid derivatives showed enhanced blood-brain barrier penetration in silico, guiding in vivo testing for CNS applications .

Q. How can researchers mitigate challenges in isolating 1,7-naphthyridinecarboxylic acids from complex reaction mixtures?

- Acid-Base Extraction : Leverage the carboxylic acid's solubility in basic aqueous phases (pH > 10) to separate it from neutral by-products .

- Chelation : Use metal ions (e.g., Cu²⁺) to precipitate derivatives with coordinating groups (e.g., pyridyl N), improving purity .

- Chromatography : Reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% TFA) resolves polar impurities .

Note : Trace trifluoromethyl (-CF₃) impurities from Suzuki-Miyaura couplings require rigorous washing with fluorophobic solvents (e.g., perfluorohexane) .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on 1,7-naphthyridine cores?

- Directing Groups : Carboxylic acid moieties direct electrophiles to the para position (C-6) via hydrogen bonding or coordination .

- Lewis Acid Catalysis : ZnCl₂ or BF₃·Et₂O enhances nitration or halogenation at electron-deficient positions (e.g., C-4 in 4-oxo derivatives) .

- Protection/Deprotection : Temporarily esterify the carboxylic acid to prevent undesired side reactions during substitution .

Example : Diazotization of 3-amino-1,7-naphthyridin-4(1H)-one followed by irradiation selectively yields pyrrolo[2,3-c]pyridine via ring contraction .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stir speeds) to minimize batch-to-batch variability .

- Data Validation : Cross-reference spectral data with literature (e.g., PubChem entries for this compound, InChI Key: SPCQXBZSADFOOD) .

- Ethical Reporting : Disclose conflicting data (e.g., divergent biological activities) and propose mechanistic hypotheses for further testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。